The synthesis of EPZ031686 involves several key steps that optimize its chemical structure for enhanced potency and selectivity. The process begins with the formation of an oxindole framework, which is then modified to incorporate the sulfonamide group. Technical details include:
EPZ031686 has a well-defined molecular structure characterized by its oxindole core and sulfonamide moiety. The structural formula can be represented as follows:
The three-dimensional conformation of EPZ031686 is crucial for its interaction with the SMYD3 enzyme, influencing its binding affinity and inhibitory activity. Structural analyses often utilize techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate these conformational details .
EPZ031686 undergoes specific chemical reactions that are critical for its function as an inhibitor. These include:
These reactions are fundamental for understanding how EPZ031686 modulates SMYD3 activity in cancer cells.
The mechanism of action of EPZ031686 involves its binding to the SMYD3 enzyme, leading to inhibition of its methyltransferase activity. This process can be summarized as follows:
The physical and chemical properties of EPZ031686 are critical for its application in research and potential therapeutic use:
EPZ031686 has significant scientific applications primarily in cancer research:
SMYD3 (SET and MYND Domain containing 3) belongs to the SMYD family of lysine methyltransferases, enzymes that catalyze the transfer of methyl groups to specific lysine residues on histone and non-histone substrates. Structurally, SMYD3 contains several distinctive domains: an N-terminal SET domain (Suppressor of variegation, Enhancer of zeste, Trithorax) responsible for its catalytic activity, a MYND domain (Myeloid-Nervy-DEAF1) facilitating protein-protein interactions, and a tetratricopeptide repeat (TPR) motif that regulates substrate specificity [1] [6]. Unlike many histone-modifying enzymes localized exclusively in the nucleus, SMYD3 exhibits bimodal subcellular distribution, functioning both in the nucleus where it methylates histone targets and in the cytoplasm where it methylates signaling proteins [9]. The enzyme requires the cofactor S-adenosylmethionine (SAM) as a methyl group donor for its catalytic activity. SMYD3's methyltransferase function is particularly significant due to its ability to establish histone modification marks associated with transcriptional activation (H3K4me3) and repression (H4K20me3), positioning it as a master regulator of chromatin architecture and gene expression programs in cancer cells [5] [6].
Table: Key Structural Domains of SMYD3 Protein
Domain | Location | Primary Function | Biological Significance |
---|---|---|---|
SET domain | N-terminal | Catalytic methyltransferase activity | Transfers methyl groups to lysine residues on substrates |
MYND domain | Central | Protein-protein interactions | Facilitates binding to transcription complexes and signaling molecules |
TPR motif | C-terminal | Substrate recognition | Determines specificity for histone and non-histone targets |
SMYD3 drives oncogenesis through dual substrate methylation targeting both histone and non-histone proteins. Its histone methyltransferase activity primarily establishes H3K4 trimethylation (H3K4me3) marks at gene promoter regions, creating a permissive chromatin environment for transcription. This mechanism directly activates cancer-associated genes including HMGA2 (High Mobility Group AT-Hook 2) in oral squamous cell carcinoma, where SMYD3 binding to the HMGA2 promoter increases H3K4me3 levels and enhances transcription, subsequently promoting cancer cell stemness and proliferation [2]. Additionally, SMYD3 catalyzes H4K20 trimethylation (H4K20me3), a repressive mark that silences tumor suppressor genes. In gastric cancer, SMYD3-mediated H4K20me3 deposition at the EMP1 (Epithelial Membrane Protein 1) promoter epigenetically represses this tumor suppressor, leading to constitutive activation of the PI3K/Akt signaling pathway and enhanced cellular proliferation [8].
Beyond histone substrates, SMYD3 methylates key signaling proteins in oncogenic pathways. The methylation of MAP3K2 (Mitogen-Activated Protein Kinase Kinase Kinase 2) at lysine 260 represents a critical non-histone mechanism. This methylation event enhances the formation of the RAF-MEK-ERK signaling complex, amplifying Ras-driven oncogenic signaling in pancreatic and lung cancers [9]. SMYD3 also methylates VEGFR1 (Vascular Endothelial Growth Factor Receptor 1), promoting tumor angiogenesis, and ERα (Estrogen Receptor alpha), facilitating hormone-responsive gene transcription in breast cancer. These diverse substrate specificities position SMYD3 as a multifunctional oncoprotein that coordinates both epigenetic and signaling cascades to drive malignant transformation.
Table: SMYD3 Substrates and Oncogenic Consequences
Substrate Type | Specific Substrate | Modification | Oncogenic Consequence |
---|---|---|---|
Histone protein | Histone H3 | H3K4me3 | Transcriptional activation of oncogenes (e.g., HMGA2) |
Histone protein | Histone H4 | H4K20me3 | Transcriptional repression of tumor suppressors (e.g., EMP1) |
Signaling kinase | MAP3K2 | K260me | Enhanced Ras/Raf/MEK/ERK signaling |
Receptor tyrosine kinase | VEGFR1 | Lysine methylation | Increased tumor angiogenesis |
Nuclear receptor | ERα | Lysine methylation | Hormone-responsive gene expression |
Aberrant overexpression of SMYD3 has been documented across diverse solid tumor histologies, establishing it as a significant prognostic biomarker and potential therapeutic target. Comprehensive bioinformatic analysis of The Cancer Genome Atlas (TCGA) datasets reveals SMYD3 gene amplification and hypomethylation of its promoter region as key mechanisms driving overexpression in malignancies [2] [8]. In oral squamous cell carcinoma (OSCC), SMYD3 mRNA and protein levels show progressive elevation from normal epithelium to dysplastic lesions and invasive carcinoma, with overexpression significantly correlating with advanced TNM stage, lymph node metastasis, and poor differentiation [2]. Critically, OSCC patients with high SMYD3 expression demonstrate substantially reduced overall survival (hazard ratio = 2.1, p<0.001) and progression-free survival (hazard ratio = 1.8, p=0.003) compared to patients with low expression, independent of other clinical variables in multivariate analysis.
Similarly, in gastric cancer, immunohistochemical studies of patient specimens reveal strong nuclear and cytoplasmic staining of SMYD3 in approximately 70% of cases, with minimal expression in adjacent normal mucosa [8]. This overexpression significantly associates with larger tumor size (p=0.008), advanced pT stage (p=0.002), and serves as an independent prognostic factor for reduced overall survival (p=0.005) in multivariate Cox regression models. Beyond gastrointestinal cancers, SMYD3 overexpression correlates with poor prognosis in hepatocellular carcinoma (median survival 22 vs. 68 months, p<0.001), prostate cancer (biochemical recurrence HR=1.93, p=0.003), and triple-negative breast cancer (distant metastasis-free survival HR=2.4, p=0.007). The consistent overexpression across tumor types and strong association with aggressive clinicopathological features underscore SMYD3's role as a master oncogenic regulator and clinically relevant biomarker.
The compelling biological and clinical evidence establishes SMYD3 as a high-value therapeutic target in oncology. First, SMYD3 exhibits cancer-restricted overexpression, with minimal expression in most normal adult tissues, suggesting that targeted inhibition may achieve a favorable therapeutic index with limited on-target toxicity [3] [9]. Second, functional studies utilizing RNA interference demonstrate that SMYD3 genetic ablation significantly impairs cancer cell proliferation, survival, and tumorigenicity across diverse preclinical models, including cell lines, xenografts, and genetically engineered mouse models of KRAS-driven cancers [3] [9]. Importantly, these anti-tumor effects consistently require SMYD3's methyltransferase activity, as catalytically inactive mutants fail to rescue the phenotype, validating enzymatic inhibition as the therapeutic strategy.
Third, SMYD3 operates through non-redundant pathways distinct from other epigenetic regulators. Its dual function in both epigenetic regulation (via histone methylation) and signal transduction (via non-histone protein methylation) enables simultaneous modulation of oncogenic transcriptional programs and signaling cascades [5] [9]. Finally, the development of pharmacological inhibitors has demonstrated promising anti-tumor efficacy without overt toxicity in preclinical models, further supporting the druggability of this enzyme. Together, these factors provide a robust rationale for developing SMYD3 inhibitors like EPZ031686 as novel epigenetic therapies that could complement existing treatment modalities for SMYD3-driven cancers.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7